molecular formula C21H29N3O B10850377 [(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

Cat. No.: B10850377
M. Wt: 339.5 g/mol
InChI Key: HEUGOTHWUMOSSR-FBBABVLZSA-N
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Description

MCL-448 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL-1 is often associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-448 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. The initial steps typically involve the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of MCL-448 follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MCL-448 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MCL-448 with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

MCL-448 has several scientific research applications, including:

Mechanism of Action

MCL-448 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its interaction with pro-apoptotic proteins such as BAK and BAX. This inhibition prevents MCL-1 from sequestering these pro-apoptotic proteins, allowing them to initiate the apoptotic cascade. The release of cytochrome c from the mitochondria and subsequent activation of caspases leads to programmed cell death. The molecular targets and pathways involved include the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MCL-448

MCL-448 is unique in its high affinity and selectivity for the MCL-1 protein, making it a valuable tool for studying MCL-1-related pathways and a promising candidate for cancer therapy. Its ability to overcome resistance mechanisms associated with other BCL-2 family inhibitors further highlights its potential in treating cancers with high MCL-1 expression .

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

InChI

InChI=1S/C21H29N3O/c22-20(25)23-16-7-6-15-11-19-17-3-1-2-8-21(17,18(15)12-16)9-10-24(19)13-14-4-5-14/h6-7,12,14,17,19H,1-5,8-11,13H2,(H3,22,23,25)/t17-,19+,21+/m0/s1

InChI Key

HEUGOTHWUMOSSR-FBBABVLZSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CC5

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CC5

Origin of Product

United States

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